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molecular formula C11H11ClO5S B8382722 6-Chlorosulfonyl-chroman-3-carboxylic acid methyl ester

6-Chlorosulfonyl-chroman-3-carboxylic acid methyl ester

Cat. No. B8382722
M. Wt: 290.72 g/mol
InChI Key: AJISEEUQDGXETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06867224B2

Procedure details

Compound 17A was prepared according to the method of example 3A utilizing compound 16C. Compound 17A was prepared in 95% yield. MS: 193 (M−1)+. Preparation of 6-Chlorosulfonyl-chroman-3-carboxylic acid methyl ester (Compound 17B)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH2:6][O:7][C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:4].COC(C1CC2C(=CC=C(S(Cl)(=O)=O)C=2)OC1)=O>>[CH3:1][O:2][C:3]([CH:5]1[CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[O:7][CH2:6]1)=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1COC2=CC=CC=C2C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1COC2=CC=C(C=C2C1)S(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1COC2=CC=C(C=C2C1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Compound 17A was prepared

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1COC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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